N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2,6-difluorobenzamide
Übersicht
Beschreibung
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2,6-difluorobenzamide, commonly known as DAS-181, is a small molecule drug that has shown promising results in scientific research for the treatment of viral infections.
Wirkmechanismus
DAS-181 works by targeting the sialic acid receptors on the surface of host cells that are used by viruses to enter and infect the cell. By cleaving the sialic acid receptors, DAS-181 prevents the virus from attaching to and entering the host cell, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
DAS-181 has been shown to be well-tolerated in both preclinical and clinical studies. It has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. DAS-181 has also been shown to have minimal off-target effects, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DAS-181 is its broad-spectrum activity against a wide range of viruses. This makes it a promising candidate for the treatment of viral infections that are difficult to target with traditional antiviral drugs. However, one limitation of DAS-181 is that it has only been tested in a limited number of clinical trials, and more research is needed to fully understand its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the development of DAS-181. One area of research is the optimization of the synthesis method to improve yield and purity of the final product. Another area of research is the development of new formulations and delivery methods to improve the pharmacokinetics and bioavailability of DAS-181. Additionally, further clinical trials are needed to evaluate the safety and efficacy of DAS-181 in treating viral infections, particularly in vulnerable populations such as children and the elderly. Finally, there is potential for the use of DAS-181 in combination with other antiviral drugs to improve treatment outcomes.
Wissenschaftliche Forschungsanwendungen
DAS-181 has been extensively studied for its potential use in treating viral infections. It has shown efficacy against a wide range of viruses, including influenza, parainfluenza, adenovirus, and coronavirus. In preclinical studies, DAS-181 has been shown to inhibit viral replication and reduce viral load in animal models. Clinical trials have also shown promising results, with DAS-181 demonstrating safety and efficacy in treating influenza.
Eigenschaften
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2,6-difluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O4S/c1-10-11(2)22-27-18(10)23-28(25,26)13-8-6-12(7-9-13)21-17(24)16-14(19)4-3-5-15(16)20/h3-9,23H,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEVBXKBNJQISB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2,6-difluorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.